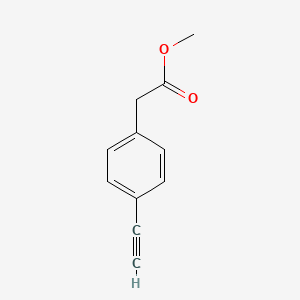
4-乙炔基苯乙酸甲酯
描述
4-Ethynyl-benzeneacetic acid methyl ester (4-EBEAME) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used for a variety of purposes, including synthesis, biochemistry, and physiological studies. 4-EBEAME is a common starting material for the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.
科学研究应用
1. 羰基化过程
4-乙炔基苯乙酸甲酯参与了羰基化过程。例如,它已被用于催化苯基溴化物羰基化为苯乙酸及其酯,催化剂为水溶性钯络合物 (Trzeciak & Ziółkowski, 2000)。
2. 烷基化反应
这种化合物在烷基化反应中发挥作用。一项研究报道了活性亚甲基与苯基甲醇或其衍生物(包括N,N-二苯基丙二酰胺甲酯)之间的酸催化反应,展示了它在C-C键形成中的应用 (Bisaro et al., 2002)。
3. 聚合物合成
它被用于聚合物合成,例如在具有活性酯侧基的聚苯乙炔的制备中。这涉及基于4-乙炔基苯甲酸的单体,表明了它在开发具有特定性质的聚合物中的实用性 (Pauly & Théato, 2011)。
4. 金属络合物形成
该化合物参与形成金属络合物。例如,4-乙炔基苯丙氨酸衍生物,包括苯甲酰保护的4-乙炔基-L-苯丙氨酸甲酯,已被用于形成各种金属络合物,表明了它在配位化学中的应用 (Enzmann & Beck, 2004)。
5. 化学合成
它应用于各种化合物的合成。一项研究报道了共轭寡苯乙炔衍生物的合成和表征,展示了它在化学合成中的多功能性 (Liu et al., 2012)。
6. 分析化学
该化合物在分析化学中找到应用。一个例子是开发用于分析脂肪酸甲酯(包括羟基酸)的方法,其中它发挥作用 (Miller, 1982)。
属性
IUPAC Name |
methyl 2-(4-ethynylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQRTIHRUYCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethynylphenyl)acetate | |
CAS RN |
154498-13-2 | |
| Record name | methyl 2-(4-ethynylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

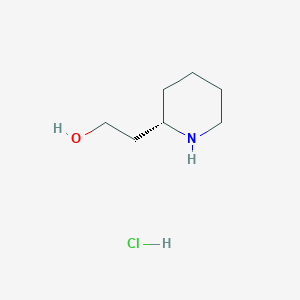
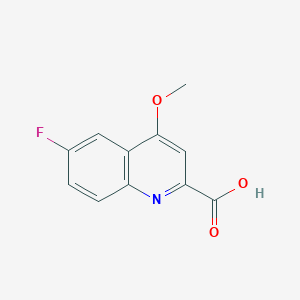
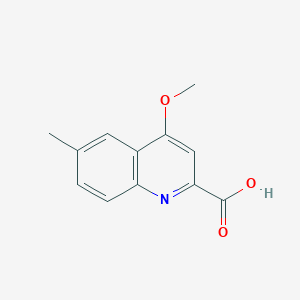
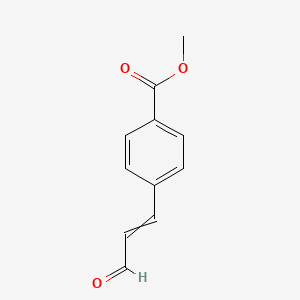

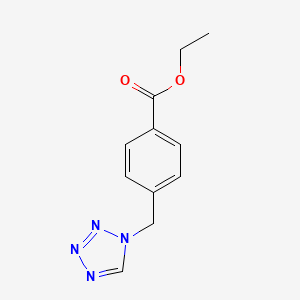
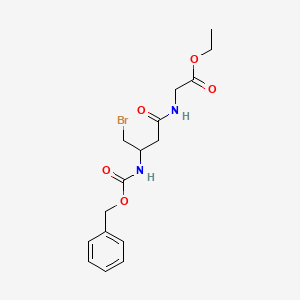

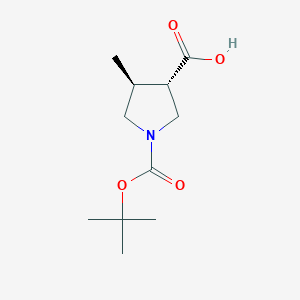
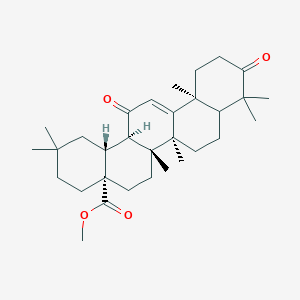
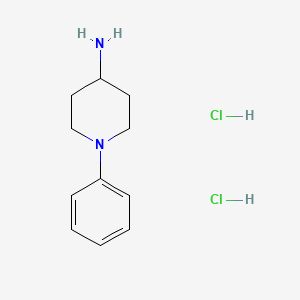
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
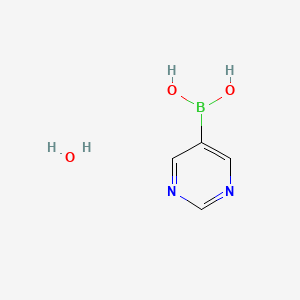
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)